Methyl 3-bromopropanoate is used as a building block in organic chemistry .
Method of Application: It is used in various synthesis reactions. For example, it can react with 2-Methyl-1H-benzoimidazole to produce 1-(2-Methoxycarbonylethyl)-2-methylbenzimidazole .
Methyl 3-bromopropanoate is used in the synthesis of spiroanellated γ-lactones .
Results and Outcomes: The outcome of this application is the production of spiroanellated γ-lactones . Again, the exact yield and other quantitative data would depend on the specific conditions of the reaction.
Methyl 3-bromopropanoate is used in the synthesis of pinacols .
Results and Outcomes: The outcome of this application is the production of pinacols . Again, the exact yield and other quantitative data would depend on the specific conditions of the reaction.
Methyl 3-bromopropanoate is used in the synthesis of unprecedented 3-(1-hydroxycycloalkyl)-l-oxaspiro[n,m]alkan-2-ones .
Results and Outcomes: The outcome of this application is the production of unprecedented 3-(1-hydroxycycloalkyl)-l-oxaspiro[n,m]alkan-2-ones . Again, the exact yield and other quantitative data would depend on the specific conditions of the reaction.
Methyl 3-bromopropanoate can react with 2-Methyl-1H-benzoimidazole to produce 1-(2-Methoxycarbonylethyl)-2-methylbenzimidazole .
Results and Outcomes: The outcome of this application is the production of 1-(2-Methoxycarbonylethyl)-2-methylbenzimidazole . Again, the exact yield and other quantitative data would depend on the specific conditions of the reaction.
Results and Outcomes: The outcome of this application is the production of 3-Bromopropionic acid methyl ester . Again, the exact yield and other quantitative data would depend on the specific conditions of the reaction.
Methyl 3-bromopropanoate is an organic compound with the molecular formula and a molecular weight of approximately 167.001 g/mol. It is classified as an ester, specifically the methyl ester of 3-bromopropanoic acid. This compound is also known by several other names, including Propionic acid, 3-bromo-, methyl ester and Methyl β-bromopropionate . Its structure features a bromine atom attached to the third carbon of a propanoate chain, making it an important intermediate in various chemical syntheses.
Methyl 3-bromopropionate itself is not known to have a specific mechanism of action in biological systems. However, its role lies in its ability to serve as a precursor molecule for the synthesis of other compounds with desired biological activities. The reactive bromine atom allows for targeted modifications, leading to diverse applications [].
These reactions highlight its utility as a versatile building block in organic synthesis.
While specific biological activities of methyl 3-bromopropanoate are not extensively documented, compounds with similar structures often exhibit antimicrobial and antifungal properties. The presence of the bromine atom may enhance biological activity due to its electronegative nature, potentially interacting with biological macromolecules. Further studies are necessary to elucidate its specific biological effects.
Methyl 3-bromopropanoate can be synthesized through various methods:
These methods underscore the compound's accessibility for research and industrial applications.
Methyl 3-bromopropanoate serves multiple purposes in various fields:
Research on interaction studies involving methyl 3-bromopropanoate primarily focuses on its reactivity with nucleophiles and electrophiles. These interactions are crucial for understanding its role as an intermediate in organic reactions. For instance, studies have shown that it readily reacts with amines to form amides or with alcohols to yield larger esters, demonstrating its versatility in synthetic chemistry .
Methyl 3-bromopropanoate shares structural similarities with several other compounds, which can be compared based on their functional groups and reactivity:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl propanoate | No halogen; less reactive | |
Methyl 2-bromopropanoate | Bromine at second carbon; different reactivity profile | |
Methyl 4-bromobutanoate | Bromine at fourth carbon; longer chain | |
Methyl acrylate | Contains a double bond; more reactive towards polymerization |
The presence of the bromine atom at the third position in methyl 3-bromopropanoate distinguishes it from these similar compounds, imparting unique reactivity patterns that are exploited in various synthetic applications.
Irritant